molecular formula C23H27ClN4O3 B611903 YQA14 CAS No. 1221408-42-9

YQA14

Cat. No. B611903
M. Wt: 442.94
InChI Key: VIZDBZXBKIEXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YQA14 is a selective D3 receptor antagonist.

Scientific Research Applications

Blockade of D3 Receptors by YQA14

YQA14, as a novel D3 receptor antagonist, has shown promise in the treatment of drug abuse and addiction. It has demonstrated efficacy in attenuating the rewarding effects of cocaine and relapse to drug-seeking behavior in animal models. YQA14's ability to facilitate extinction from drug-seeking behavior and inhibit the expression of repeated cocaine-induced behavioral sensitization highlights its potential as a pharmacotherapeutic agent (Song et al., 2014).

Inhibition of Methamphetamine Self-Administration

In studies involving methamphetamine self-administration and relapse to drug-seeking behavior, YQA14 has shown significant dose-dependent reductions in self-administration under certain conditions. This indicates its potential in treating methamphetamine addiction (Chen et al., 2014).

Attenuation of Methamphetamine-Induced Behavioral Sensitization

YQA14 has been reported to inhibit methamphetamine-induced locomotor sensitization and conditioned place preference in mice. This finding suggests the involvement of brain D3 receptors in the reward and psychomotor-stimulating effects of methamphetamine, positioning YQA14 as a potential medication for methamphetamine addiction (Sun et al., 2015).

Inhibition of Morphine-Induced Conditioned Place Preference

YQA14 has shown inhibitory effects on morphine-induced conditioned place preference in rats, suggesting its potential as an agent for anti-opioid addiction. It decreased the expression of morphine-induced conditioned place preference in a dose-related manner (Hu et al., 2013).

Inhibition of Morphine-Induced Behavioral Sensitization

YQA14 has exhibited efficacy in reducing cocaine and amphetamine reward and relapse to drug-seeking in mice. Specifically, it inhibited the acquisition and expression of morphine-induced behavioral sensitization, suggesting the importance of D3 receptors in morphine addiction (Lv et al., 2018).

Brain Distribution and P-Glycoprotein Interactions

YQA14's distribution in the brain is influenced by active efflux transport at the blood-brain barrier, with P-glycoprotein playing a significant role in limiting its brain distribution. Understanding these transport mechanisms is crucial for the development of YQA14 as a therapeutic agent (Liu et al., 2015).

Pharmacokinetic Modeling

A physiologically based pharmacokinetic model predicted that YQA14 would have acceptable pharmacokinetic properties for further development as a potential dopamine D3 receptor antagonist in the treatment of drug addiction (Liu et al., 2014).

properties

CAS RN

1221408-42-9

Product Name

YQA14

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.94

IUPAC Name

N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide

InChI

InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30)

InChI Key

VIZDBZXBKIEXRK-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YQA14;  YQA-14;  YQA 14; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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